![molecular formula C11H9NO3 B1405429 Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid CAS No. 1341035-02-6](/img/structure/B1405429.png)
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid
Overview
Description
The term “racemic” refers to a mixture that contains equal amounts of left- and right-handed enantiomers of a chiral molecule . In the case of “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid”, it suggests that the compound is a racemic mixture of the specified cyclopropane-indoline carboxylic acid.
Molecular Structure Analysis
Racemic mixtures are optically inactive because each enantiomer rotates plane-polarized light in an equal but opposite direction . This property is likely to be true for “Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid” as well.Scientific Research Applications
Chirality Studies and Enantiomeric Resolution
The racemic form of this compound, containing both enantiomers in equal proportions, provides an excellent opportunity for studying chirality. Researchers can explore methods to resolve the racemic mixture into its constituent enantiomers, which is crucial for understanding the different biological activities of each enantiomer . This process is vital in the pharmaceutical industry, where the activity of drug enantiomers can differ significantly.
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, like the one , are of great interest in synthetic organic chemistry. They are used to create complex molecular architectures that are prevalent in natural products and pharmaceuticals. The synthesis and functionalization of such spirocyclic frameworks can lead to the discovery of novel compounds with potential therapeutic applications .
Optical Activity and Physical Property Analysis
This compound’s ability to exist in racemic form allows scientists to study its optical activity. By analyzing how the racemic mixture interacts with plane-polarized light, insights into the compound’s stereochemistry and its influence on physical properties can be gained. This is essential for the development of optically active materials and chiral technologies .
Antifungal and Antibacterial Applications
Compounds containing spirocyclopropane structures have demonstrated antifungal and antibacterial activities. Research into the compound’s efficacy against various strains of bacteria and fungi could lead to new treatments for infectious diseases. The unique structure of the compound may interact with microbial cell components in novel ways, offering a new approach to antimicrobial therapy .
Enzyme Inhibition Studies
The compound’s unique structure may exhibit enzyme inhibition properties, which can be explored for therapeutic applications. For instance, it could be studied as a potential inhibitor for enzymes involved in inflammatory processes or cancer progression. Understanding its mode of action can contribute to the design of enzyme-targeted drugs .
properties
IUPAC Name |
(1'S,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMGVVIMKVWJT-HQJQHLMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.